molecular formula C17H18N6 B056869 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 941688-05-7

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Cat. No.: B056869
CAS No.: 941688-05-7
M. Wt: 306.4 g/mol
InChI Key: HFNKQEVNSGCOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.

Mechanism of Action

Rac-Ruxolitinib, also known as ®-ruxolitinib, INCB018424 Racemic, or 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2 .

Target of Action

Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway . These pathways play very important roles in platelet production .

Pharmacokinetics

Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to bodyweight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal . Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions .

Result of Action

It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival .

Action Environment

The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib . Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions .

Biochemical Analysis

Biochemical Properties

Rac-Ruxolitinib targets the JAK-STAT signaling pathway, which plays a central role in signal transduction in hematopoietic cells, as well as in cells of the immune system . It interacts with various components of both the innate and adaptive immune system, such as natural killer cells, dendritic cells, T helper, and regulatory T cells .

Cellular Effects

Rac-Ruxolitinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the dysregulated cell signaling pathways and preventing abnormal blood cell proliferation . It also exerts potent anti-inflammatory and immunosuppressive effects .

Molecular Mechanism

Rac-Ruxolitinib exerts its effects at the molecular level by inhibiting JAK1 and JAK2, thereby blocking the JAK-STAT signaling pathway . This inhibition leads to a decrease in the phosphorylation of STAT proteins, which are used as markers of JAK activity .

Temporal Effects in Laboratory Settings

In laboratory settings, Rac-Ruxolitinib has shown to have significant effects over time. It has been observed to have a well-tolerated pharmacokinetic profile, with a two-compartment model and linear elimination . It has also been noted for its stability and lack of degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of Rac-Ruxolitinib have been observed to vary with different dosages. At clinically-relevant doses, selective JAK1 and JAK2 inhibitors are well-tolerated and suppress IFN-γ–mediated STAT1 phosphorylation . Selective JAK1 vs JAK2 inhibition differentially affects the clinical and laboratory manifestations of disease in mouse models of HLH .

Metabolic Pathways

Rac-Ruxolitinib is involved in the JAK-STAT signaling pathway. Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Rac-Ruxolitinib are pharmacologically active .

Transport and Distribution

Rac-Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97% . The volume of distribution differs between men and women, likely related to body weight differences .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target proteins, the JAK kinases .

Properties

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 3
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Customer
Q & A

A: (R)-Ruxolitinib competitively inhibits the ATP-binding catalytic site of JAK1/2 kinases. [] This inhibition disrupts the signaling cascade of various cytokines involved in inflammatory and proliferative processes. [] By blocking these pathways, (R)-Ruxolitinib exhibits therapeutic potential in conditions like myelofibrosis. []

A: - Molecular Formula: C17H18N6 []- Molecular Weight: 306.37 g/mol

A: After oral administration, (R)-Ruxolitinib is rapidly absorbed and extensively metabolized, primarily via oxidation of the cyclopentyl moiety. [] The parent compound is the major circulating entity, indicating a low overall metabolite burden. [] Excretion is fairly rapid, with a majority recovered in urine and feces within 24 hours. []

A: While the provided research articles do not focus on resistance mechanisms specifically, they highlight that (R)-Ruxolitinib is the first in its class approved for myelofibrosis treatment. [] Further research is needed to fully understand potential resistance development during long-term treatment.

A: While not explicitly described in the provided articles, preclinical studies typically involve in vitro cell-based assays and in vivo animal models of diseases like myelofibrosis. These models help assess the compound's effect on cell signaling, disease progression, and potential synergistic effects with other drugs. []

A: The provided research articles highlight that (R)-Ruxolitinib is primarily metabolized by oxidation. [] While specific drug interactions are not mentioned, it is crucial to consider potential interactions with drugs that inhibit or induce metabolizing enzymes, as this could affect (R)-Ruxolitinib exposure and therapeutic outcomes.

A: Research has explored different salt forms of (R)-Ruxolitinib, including phosphate, sulfate, and maleate salts. [] These variations aim to improve aspects like solubility, stability, and ultimately, bioavailability of the drug. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.